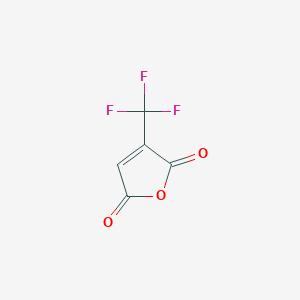
1-(1-Adamantyl)-4-methylpyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-4-methylpyridinium bromide is a quaternary ammonium compound derived from adamantane and pyridine. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while pyridine is a basic heterocyclic organic compound. The combination of these two structures results in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-4-methylpyridinium bromide typically involves the alkylation of 4-methylpyridine with 1-bromoadamantane. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often in the presence of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of phase-transfer catalysts can also be considered to improve the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Adamantyl)-4-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction Reactions: The pyridinium ring can be reduced to form tetrahydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using nucleophiles such as sodium hydroxide or sodium chloride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: Products include 1-(1-Adamantyl)-4-methylpyridinium chloride or acetate.
Oxidation Reactions: Products include 1-(1-Adamantyl)-4-methylpyridinium adamantanone.
Reduction Reactions: Products include 1-(1-Adamantyl)-4-methylpyridinium tetrahydropyridine.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-4-methylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with biological membranes.
Industry: Utilized in the development of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-(1-Adamantyl)-4-methylpyridinium bromide exerts its effects is primarily through its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, the adamantyl group can interact with hydrophobic pockets in enzymes, inhibiting their activity.
Comparación Con Compuestos Similares
1-Adamantylamine: A primary amine derivative of adamantane, used in the synthesis of pharmaceuticals.
1-Bromoadamantane: A brominated derivative of adamantane, used as an intermediate in organic synthesis.
4-Methylpyridine: A methyl-substituted pyridine, used as a precursor in the synthesis of various chemicals.
Uniqueness: 1-(1-Adamantyl)-4-methylpyridinium bromide is unique due to its combination of the adamantyl and pyridinium structures, providing both stability and reactivity. This dual nature makes it particularly valuable in applications requiring both robust chemical properties and the ability to interact with biological systems.
Propiedades
IUPAC Name |
1-(1-adamantyl)-4-methylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N.BrH/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16;/h2-5,13-15H,6-11H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROBPRZYLGNZEB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C23CC4CC(C2)CC(C4)C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20497-90-9 |
Source


|
| Record name | 1-(1-Adamantyl)-4-methylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)
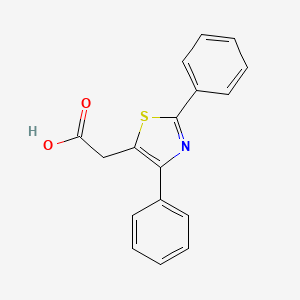
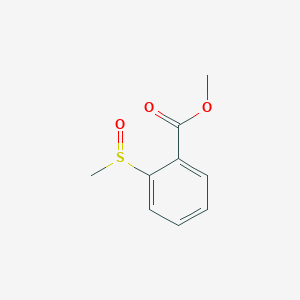

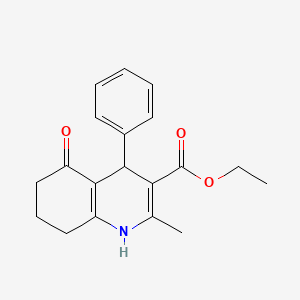

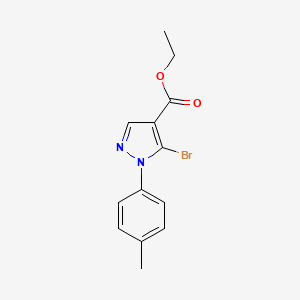


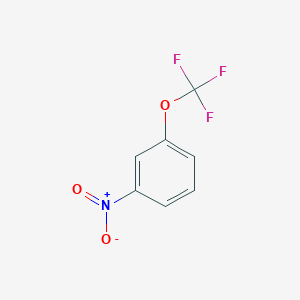
![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)
